3-Ethoxypropionamide

Description

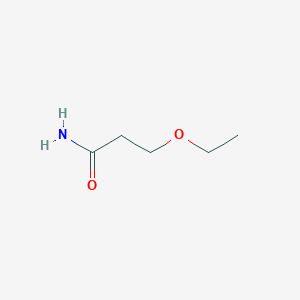

3-Ethoxypropionamide (IUPAC: 3-ethoxypropanamide) is an organic compound featuring an amide functional group (-CONH₂) and an ethoxy (-OCH₂CH₃) substituent on the propionamide backbone. Amides like this compound are typically polar, with hydrogen-bonding capabilities, leading to higher boiling points compared to esters or ethers. Such compounds are often utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-ethoxypropanamide |

InChI |

InChI=1S/C5H11NO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H2,6,7) |

InChI Key |

WGVNJQHQQWPGJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Ethoxypropionate (Ester Analog)

Structural Relationship : Ethyl 3-ethoxypropionate (CAS 763-69-9) shares the same ethoxypropionate backbone but replaces the amide group with an ester (-COO-) .

Key Differences :

- Functional Group Reactivity : Esters are more prone to hydrolysis under acidic/basic conditions, whereas amides are generally more stable .

- Physical Properties: Boiling Point: Ethyl 3-ethoxypropionate has a boiling point of 170.1°C , while 3-Ethoxypropionamide (amide) is expected to have a higher boiling point due to hydrogen bonding. Molecular Weight: Ethyl 3-ethoxypropionate (C₇H₁₄O₃, MW 146.18 g/mol) vs. This compound (C₅H₁₁NO₂, MW 117.15 g/mol).

- Applications : Ethyl 3-ethoxypropionate is used in coatings and solvents due to its low volatility and high solvency , whereas amides like this compound may find roles in drug formulation or agrochemicals.

2-(3-Chlorophenoxy)propionamide (Chlorinated Phenoxy Amide)

Structural Relationship: This compound (CAS 5825-87-6) replaces the ethoxy group with a 3-chlorophenoxy substituent . Key Differences:

- Molecular Weight: Higher (C₉H₉ClNO₂, MW 198.63 g/mol) due to the aromatic chlorine substituent .

- Applications: 2-(3-Chlorophenoxy)propionamide is registered as a pesticide (EPA code 021203) , suggesting agrochemical utility, whereas this compound’s ethoxy group may favor pharmaceutical compatibility.

3-Ethyl-2-oxopentanamide (Ketone-containing Amide)

Structural Relationship : Features a ketone (-CO-) group adjacent to the amide .

Key Differences :

- Reactivity : The ketone group increases susceptibility to nucleophilic attack, unlike the ethoxy group, which is more inert.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.